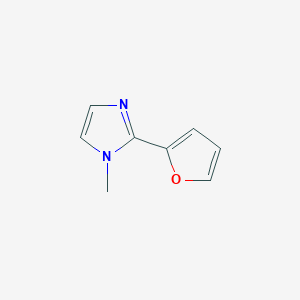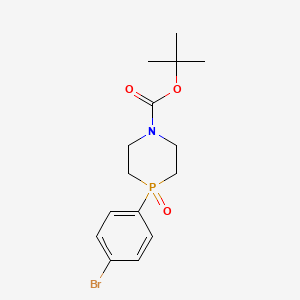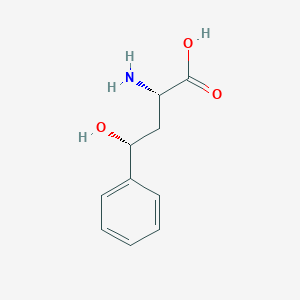
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a non-proteinogenic amino acid with a unique structure that includes an amino group, a hydroxyl group, and a phenyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid typically involves multi-step organic synthesis. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The process may involve the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a protected amino acid or a phenyl-substituted butanoic acid derivative.
Chiral Catalysis: Chiral catalysts or chiral auxiliaries are employed to introduce the desired stereochemistry at the 2 and 4 positions.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.
Amination: The amino group at the 2-position is introduced through amination reactions, which may involve reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis to yield the free acid.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of free carboxylic acid.
科学研究应用
(2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid has several scientific research applications:
Medicinal Chemistry: Used in the design and synthesis of novel drug candidates for various diseases.
Biochemistry: Employed in protein engineering to modify enzymes and improve their activity and stability.
Materials Science: Utilized in the synthesis of chiral materials and as a building block for complex molecular architectures.
Biocatalysis: Used to synthesize chiral compounds important for drug development and other applications.
作用机制
The mechanism of action of (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. As a chiral auxiliary, it can control the stereochemistry of chemical reactions by selectively reacting with one of the reactants. This allows for the precise control of the stereochemistry of the final product. Additionally, it can inhibit the activity of enzymes involved in the metabolism of drugs and increase the solubility of drugs, thereby improving their bioavailability.
相似化合物的比较
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-Methylproline
- (2S,4R)-4-Fluoroproline
Comparison: (2S,4R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is unique due to the presence of both an amino group and a hydroxyl group on the butanoic acid backbone, along with a phenyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds. For example, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid lacks the phenyl group, which significantly alters its chemical behavior and applications.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(2S,4R)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m0/s1 |
InChI 键 |
WQLIGWIJZBHBFM-DTWKUNHWSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@@H](C[C@@H](C(=O)O)N)O |
规范 SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


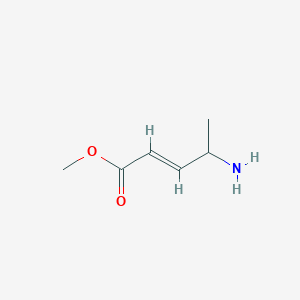
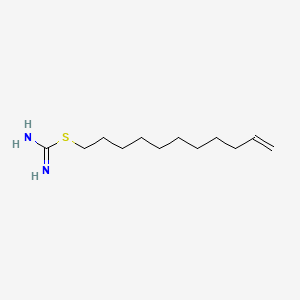
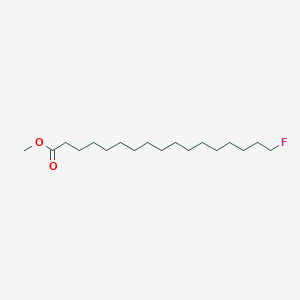
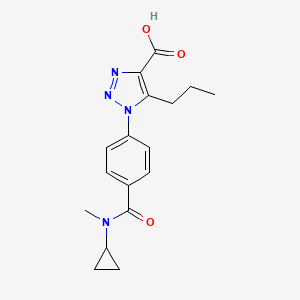


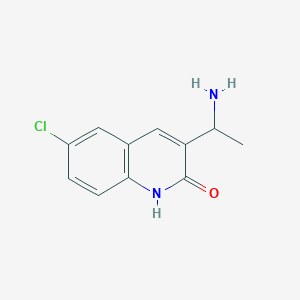


![Potassium (2,2-difluoro-5-oxaspiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B13333119.png)
![7-Ethyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13333127.png)
